molecular formula C21H28N6O B606327 BPKDi CAS No. 1201673-28-0

BPKDi

カタログ番号: B606327
CAS番号: 1201673-28-0
分子量: 380.49
InChIキー: XNWDRALEEPGBHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

類似化合物との比較

BPKDi is unique in its high selectivity and potency for PKD isoforms compared to other PKD inhibitors. Similar compounds include CID755673, which is another PKD inhibitor but with lower selectivity and potency . This compound has an improved selectivity profile, inhibiting only PKD isoforms without affecting other kinases . This makes this compound a valuable tool for studying PKD-related cellular processes and developing targeted therapies.

生物活性

BPKDi, or 2′-(cyclohexylamino)-6-(1-piperazinyl)[2,4′-bipyridine]-4-carboxamide, is a selective inhibitor of the Protein Kinase D (PKD) family, which includes three isoforms: PKD1, PKD2, and PKD3. This compound has garnered attention due to its potent biological activity and potential therapeutic applications in various diseases, particularly those associated with aberrant PKD signaling.

This compound inhibits PKD isoforms with remarkable potency, exhibiting IC50 values of 1 nM for PKD1, 9 nM for PKD2, and 1 nM for PKD3. This high specificity is crucial as it allows for targeted therapeutic strategies while minimizing off-target effects . The inhibition leads to the blockade of signal-dependent phosphorylation pathways that are critical in various cellular processes such as cell proliferation, differentiation, and survival.

Table 1: IC50 Values of this compound Against PKD Isoforms

IsoformIC50 Value (nM)
PKD11
PKD29
PKD31

Cardiac Hypertrophy

One of the significant biological activities of this compound is its role in cardiac hypertrophy. Studies have shown that this compound effectively inhibits the phosphorylation and nuclear export of class IIa histone deacetylases (HDACs) in cardiomyocytes. This action prevents pathological cardiac hypertrophy by maintaining the nuclear retention of HDAC4 and HDAC5, which are essential for regulating gene expression related to cardiac growth .

Despite its potent inhibitory effects in vitro, this compound has faced challenges in translating these effects into animal models, where it could not significantly reduce cardiac hypertrophy . This discrepancy highlights the complexity of biological systems and the need for further research to understand the full implications of PKD inhibition.

Cancer Therapy

This compound's inhibition of PKD signaling also presents potential applications in cancer therapy. The dysregulation of PKD has been implicated in various cancers, where it promotes tumor cell proliferation and metastasis. By targeting PKD activity, this compound may suppress these oncogenic processes .

Case Studies and Research Findings

Research has documented several case studies highlighting the biological activity of this compound:

  • In Vitro Studies : In cultured cardiac myocytes, this compound was shown to block agonist-dependent activation of PKD, leading to reduced phosphorylation events associated with hypertrophy .
  • In Vivo Models : Initial studies indicated that while this compound effectively inhibited PKD activity in vitro, its efficacy in vivo was limited. For instance, animal studies revealed that despite potent inhibition of PKD signaling pathways, there was no significant reduction in cardiac hypertrophy .
  • Comparative Analysis : Other studies have compared this compound with different PKD inhibitors, noting that while some compounds exhibit similar potency against PKD isoforms, they may differ significantly in their selectivity and off-target effects .

特性

IUPAC Name

2-[2-(cyclohexylamino)pyridin-4-yl]-6-piperazin-1-ylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c22-21(28)16-12-18(26-20(14-16)27-10-8-23-9-11-27)15-6-7-24-19(13-15)25-17-4-2-1-3-5-17/h6-7,12-14,17,23H,1-5,8-11H2,(H2,22,28)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWDRALEEPGBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=CC(=C2)C3=NC(=CC(=C3)C(=O)N)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does BPKDi impact the expression and localization of Nebulin-related anchoring protein (NRAP) in cardiomyocytes?

A1: this compound, a pharmacological inhibitor of protein kinase D1 (PKD1), has been shown to influence NRAP expression and localization within cardiomyocytes []. The study demonstrated that treating neonatal rat ventricular myocytes (NRVMs) with this compound led to a perinuclear accumulation of NRAP, suggesting an interruption in its normal translocation towards intercalated discs (IDs) []. Furthermore, proteomic analysis revealed a reduction in NRAP abundance upon this compound treatment []. This suggests that PKD1 activity, potentially through the HDAC-MEF2 axis, plays a crucial role in regulating NRAP expression and its localization to the IDs, vital for proper cardiomyocyte function.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。